molecular formula C16H18N2O4S2 B2359777 2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 941951-61-7

2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2359777
CAS No.: 941951-61-7
M. Wt: 366.45
InChI Key: DDUMQDZOVDLGST-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Pharmacological Potential

2-((4-Methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a compound of significant interest in the field of medicinal chemistry, especially in the development of new pharmacological agents. The research applications of this compound span across various fields, including anticonvulsant activity, antimicrobial activity, enzyme inhibition, and potential anticancer activity. These applications are derived from its core chemical structure, which allows for a wide range of biological interactions.

  • Anticonvulsant Activity : Derivatives containing the sulfonamide moiety, similar to the core structure of this compound, have been synthesized and evaluated for their anticonvulsant properties. Compounds demonstrating significant protective effects against convulsions induced by picrotoxin have been identified, highlighting the potential of this chemical scaffold in the development of new anticonvulsant drugs (Farag et al., 2012).

  • Antimicrobial and Antitumor Activities : The presence of a sulfonamide group in compounds is associated with antimicrobial and antitumor activities. Novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety have been synthesized and shown promising results in inhibiting bacterial and fungal growth, as well as potential against cancer cell lines (Darwish et al., 2014).

  • Enzyme Inhibition : Sulfonamide derivatives have been investigated for their inhibitory activities against various enzymes, such as carbonic anhydrase and glutaminase, which play critical roles in physiological processes and diseases including cancer and glaucoma. The structural framework of this compound offers a promising starting point for the development of potent enzyme inhibitors (Carta et al., 2017).

  • Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives, related to the sulfonamide functional group, have shown significant antioxidant activity. This suggests potential applications in the development of therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-22-11-6-8-12(9-7-11)24(20,21)10-15(19)18-16-17-13-4-2-3-5-14(13)23-16/h6-9H,2-5,10H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUMQDZOVDLGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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